Cyclopropyl(pyrrolidin-1-yl)methanone
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Overview
Description
Cyclopropyl(pyrrolidin-1-yl)methanone is an organic compound that features a cyclopropyl group attached to a pyrrolidine ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(pyrrolidin-1-yl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropylcarbonyl chloride+Pyrrolidine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyrrolidine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Cyclopropyl(pyrrolidin-1-yl)carboxylic acid.
Reduction: Cyclopropyl(pyrrolidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Cyclopropyl(piperidin-1-yl)methanone
- Cyclopropyl(morpholin-4-yl)methanone
- Cyclopropyl(pyrrolidin-2-yl)methanone
Comparison: Cyclopropyl(pyrrolidin-1-yl)methanone is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
cyclopropyl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C8H13NO/c10-8(7-3-4-7)9-5-1-2-6-9/h7H,1-6H2 |
InChI Key |
BJRIOOHBMKGZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC2 |
Origin of Product |
United States |
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